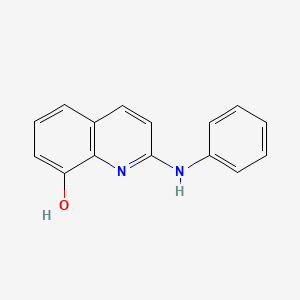

2-Anilinoquinolin-8-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Anilinoquinolin-8-ol is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoline ring system with an aniline group attached at the 2-position and a hydroxyl group at the 8-position

Wirkmechanismus

2-Anilinoquinolin-8-ol: primarily targets postjunctional nicotinic receptors at the neuromuscular junction. These receptors play a crucial role in muscle contraction and relaxation. Specifically, the compound acts as both an agonist and an antagonist at these receptors .

Mode of Action:

- Depolarizing NMBD : This compound is classified as a depolarizing neuromuscular blocking drug (NMBD). It acts as an agonist at acetylcholine (ACh) receptors. Unlike non-depolarizing NMBDs, it produces conformational changes in the receptor, leading to depolarization. Succinylcholine is an example of a depolarizing NMBD .

- Non-depolarizing NMBD : Non-depolarizing NMBDs, on the other hand, competitively antagonize ACh at the postsynaptic nicotinic receptor. They do not induce receptor conformational changes. Binding to these receptors prevents ACh from depolarizing the receptor .

Action Environment:

- Environmental Factors : Factors such as pH (acidosis), temperature, and electrolyte balance affect the compound’s efficacy and stability. Acidotic conditions potentiate the effect of some NMBDs .

Biochemische Analyse

Biochemical Properties

It is known that quinoline, the parent compound of 2-Anilinoquinolin-8-ol, interacts with various enzymes, proteins, and other biomolecules . These interactions are often mediated by the nitrogen atom in the quinoline ring, which can form hydrogen bonds and coordinate with metal ions .

Cellular Effects

A related compound, quinolin-8-ol, has been found to inhibit the ER glycoprotein folding quality control checkpoint enzyme, UDP-glucose glycoprotein glucosyltransferase (UGGT) . This suggests that this compound may also have effects on protein folding and quality control in the endoplasmic reticulum .

Molecular Mechanism

It is known that quinoline derivatives can interact with various biomolecules through non-covalent interactions such as hydrogen bonding, π–π stacking, and CH–π/CH2–π/CH3–π interactions .

Metabolic Pathways

Quinoline and its derivatives are known to be metabolized in the liver, primarily through the cytochrome P450 system .

Subcellular Localization

Given its potential interactions with proteins in the endoplasmic reticulum , it may be localized to this organelle.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinoquinolin-8-ol typically involves the cyclization of aniline derivatives with appropriate reagents. One common method is the reaction of aniline with 8-hydroxyquinoline under specific conditions to form the desired product. The reaction can be catalyzed by acids or bases, and the choice of solvent can significantly impact the yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Anilinoquinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium dithionite or hydrogenation over a palladium catalyst can be employed.

Substitution: Electrophiles like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or sulfonated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

2-Anilinoquinolin-8-ol has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Quinolin-8-ol: Shares the quinoline core structure but lacks the aniline group.

2-Styryl-8-hydroxyquinoline: Similar structure with a styryl group instead of an aniline group.

8-Nitroquinoline: Contains a nitro group at the 8-position instead of a hydroxyl group.

Uniqueness: 2-Anilinoquinolin-8-ol is unique due to the presence of both an aniline group and a hydroxyl group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biologische Aktivität

2-Anilinoquinolin-8-ol is a compound that belongs to the quinoline family, known for its diverse biological activities. This article explores the biological properties of this compound, particularly its anticancer, antimicrobial, and antiviral activities, supported by recent research findings and case studies.

The structural formula of this compound can be represented as:

This compound features a quinoline backbone with an aniline group at the 2-position and a hydroxyl group at the 8-position, which contributes to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives in cancer therapy. The compound exhibits cytotoxic effects on various cancer cell lines, including HeLa and MCF-7 cells.

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 12.5 | Induction of apoptosis via ROS |

| Derivative A | MCF-7 | 8.0 | Cell cycle arrest in S phase |

| Derivative B | A549 | 15.0 | Inhibition of DNA synthesis |

Research indicates that the mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis in cancer cells .

2. Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial strains. The compound has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

3. Antiviral Activity

Recent investigations have also explored the antiviral potential of this compound derivatives against viruses such as HIV and influenza. The structure-activity relationship indicates that modifications on the aniline ring enhance antiviral efficacy.

Case Study: Antiviral Efficacy Against Influenza A Virus

A study conducted on a series of derivatives demonstrated that certain substitutions on the aniline moiety significantly increased antiviral activity while maintaining low cytotoxicity levels. For example, a derivative with a nitro group exhibited over 90% inhibition of viral replication with minimal cytotoxicity .

Eigenschaften

IUPAC Name |

2-anilinoquinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-13-8-4-5-11-9-10-14(17-15(11)13)16-12-6-2-1-3-7-12/h1-10,18H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPOTMAVKAUJGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=C(C=CC=C3O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.